molecular formula C10H14ClN3 B14764888 3-chloro-N-cyclohexylpyrazin-2-amine

3-chloro-N-cyclohexylpyrazin-2-amine

Cat. No.: B14764888
M. Wt: 211.69 g/mol
InChI Key: PQTGKCUKZABOMX-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexylpyrazin-2-amine is a heterocyclic amine featuring a pyrazine core substituted with a chlorine atom at position 3 and a cyclohexylamine group at position 2. Pyrazines are nitrogen-containing aromatic rings known for their electron-deficient nature, making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. The cyclohexyl group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

3-chloro-N-cyclohexylpyrazin-2-amine

InChI

InChI=1S/C10H14ClN3/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)

InChI Key

PQTGKCUKZABOMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexylpyrazin-2-amine typically involves the chlorination of pyrazin-2-amine followed by the introduction of a cyclohexyl group. One common method involves the reaction of pyrazin-2-amine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with cyclohexylamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Scientific Research Applications

3-chloro-N-cyclohexylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexylpyrazin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Chloro-Substituted Amines
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
3-Chloro-N-cyclohexylpyrazin-2-amine Pyrazine Cl (C3), Cyclohexyl (N2) C₁₁H₁₄ClN₃ 223.70 (calculated) Bulky cyclohexyl group enhances lipophilicity
3-Chloro-5-methylpyrazin-2-amine Pyrazine Cl (C3), Methyl (C5) C₅H₅ClN₃ 142.57 Methyl group increases steric hindrance at C5
3-Chloro-N-cyclopropylpyridin-2-amine Pyridine Cl (C3), Cyclopropyl (N2) C₈H₉ClN₂ 168.62 Smaller cyclopropyl ring reduces steric bulk
5-Chloro-N-cyclopentylpyrimidin-2-amine Pyrimidine Cl (C5), Cyclopentyl (N2) C₉H₁₂ClN₃ 197.67 Pyrimidine core alters electronic density
3-Chloropyridin-2-amine Pyridine Cl (C3), NH₂ (C2) C₅H₅ClN₂ 128.56 Free amine group enables hydrogen bonding

Key Observations:

  • Core Heterocycle Influence : Pyrazine (two nitrogen atoms at 1,4 positions) is more electron-deficient than pyridine or pyrimidine, affecting reactivity in nucleophilic substitutions .
  • Substituent Effects: Bulky cyclohexyl groups (vs. Cyclohexyl may also hinder crystallization, as seen in analogs with similar substituents .
  • Chloro Position : Chlorine at position 3 (meta to amine in pyrazine/pyridine) directs electrophilic substitutions to the para position, a pattern observed in related triazine and pyridazine derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Stability Notes
This compound Not reported Low (cyclohexyl group) ~3.2 Stable under inert conditions; sensitive to strong acids/bases
3-Chloro-5-methylpyrazin-2-amine 120–122 Moderate in ethanol 1.8 Crystalline solid; hygroscopic
3-Chloro-N-cyclopropylpyridin-2-amine 85–87 High in DCM 2.5 Prone to cyclopropane ring opening under acidic conditions
5-Chloro-N-cyclopentylpyrimidin-2-amine 145–147 Low in water 2.9 Stable to hydrolysis; UV-sensitive
3-Chloropyridin-2-amine 98–100 High in methanol 1.2 Forms intermolecular N–H⋯Cl hydrogen bonds

Key Observations:

  • Lipophilicity : Cyclohexyl and cyclopentyl substituents increase LogP values compared to smaller groups (methyl, cyclopropyl), aligning with trends in agrochemical design for enhanced bioavailability .
  • Crystallinity : Methyl and cyclopropyl analogs form stable crystals, while cyclohexyl derivatives may exhibit amorphous behavior due to steric hindrance, as inferred from pyridine-based analogs .

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